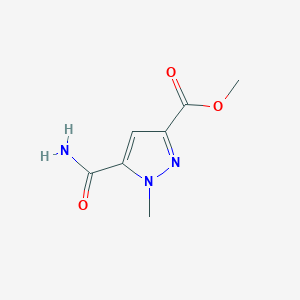![molecular formula C11H13ClF3NO B6166700 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 2694734-34-2](/img/new.no-structure.jpg)
3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group is known to influence the compound’s electronic properties, which can affect its binding affinity to various receptors or enzymes. The pyrrolidine ring may also play a role in the compound’s overall activity by providing structural stability and facilitating interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenylhydrazine hydrochloride: This compound features a similar trifluoromethoxy group but differs in its hydrazine moiety.
3-(trifluoromethyl)pyrazole: Another compound with a trifluoromethyl group, but with a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
3-[4-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is unique due to the combination of its trifluoromethoxy group and pyrrolidine ring. This combination imparts specific electronic and steric properties that can influence its reactivity and potential applications. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the compound’s stability and reactivity in various chemical reactions.
Properties
CAS No. |
2694734-34-2 |
|---|---|
Molecular Formula |
C11H13ClF3NO |
Molecular Weight |
267.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



